5-(4-ethylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
“5-(4-ethylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” is a complex organic compound that features a combination of piperazine, furan, oxazole, and nitrile functional groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-ethylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the piperazine group. Typical synthetic routes might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan moiety: This step might involve the use of furan derivatives and suitable coupling reactions.
Attachment of the piperazine group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing the yield and purity of the compound while minimizing costs and environmental impact. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly affect the efficiency of the synthesis.
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography might be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan and piperazine moieties might be susceptible to oxidation under certain conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
The compound’s diverse functional groups make it a candidate for various scientific research applications, including:
Medicinal Chemistry:
Materials Science: Use in the development of new materials with unique properties.
Chemical Biology: Study of its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action would depend on the specific biological target and context. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- 5-(4-Ethylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
The unique combination of functional groups in “5-(4-ethylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” might confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be explored through comparative studies.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-25-10-12-26(13-11-25)22-19(14-23)24-21(29-22)20-9-8-18(28-20)15-27-17-6-4-16(2)5-7-17/h4-9H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSGSZTAFLMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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